molecular formula C5H8N2 B189465 2,4-Dimethylimidazole CAS No. 930-62-1

2,4-Dimethylimidazole

Cat. No.: B189465
CAS No.: 930-62-1
M. Wt: 96.13 g/mol
InChI Key: LLPKQRMDOFYSGZ-UHFFFAOYSA-N
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Description

1.1 Chemical Structure and Crystallographic Properties 2,4-Dimethylimidazole (C₅H₈N₂; CAS 930-62-1) is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with methyl groups at the 2- and 4-positions. Its crystal structure has been extensively characterized, with a monohydrate form (C₅H₁₀N₂O) crystallizing in the monoclinic space group Ia (No. 9). Key crystallographic parameters include:

  • Unit cell dimensions: a = 4.7212(4) Å, b = 11.1424(8) Å, c = 12.8211(9) Å, β = 94.349(3)°
  • Volume: 672.52(9) ų, Z = 4
  • Hydrogen bonding: O–H/O and N–H/O interactions dominate, forming a three-dimensional network. Water molecules align along the lattice axis, contributing to structural stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: In industrial settings, this compound is often produced via a one-pot synthesis involving the reaction of aldehydes, benzil, and ammonium acetate under microwave-assisted conditions. This method is efficient and yields high amounts of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives.

    Reduction: It can be reduced under specific conditions to yield different substituted imidazoles.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Catalytic HBr and dimethyl sulfoxide are commonly used.

    Reduction: Hydrogenation in the presence of a palladium catalyst.

    Substitution: Various nucleophiles can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmaceutical Development

2,4-Dimethylimidazole serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its incorporation into drug formulations enhances solubility and stability, which are critical for effective therapeutic outcomes.

  • Key Findings:
    • It has been shown to improve the bioavailability of certain drugs by facilitating better absorption in biological systems.
    • Research indicates that imidazole derivatives exhibit anticancer properties, making them valuable in developing new cancer therapies .

Catalysis

In organic chemistry, this compound acts as an effective catalyst for various reactions, particularly in the synthesis of fine chemicals.

  • Applications:
    • Catalyzes reactions that lead to higher yields and reduced reaction times.
    • Its role in catalysis is essential for the production of complex organic molecules used in pharmaceuticals and agrochemicals .

Polymer Chemistry

The compound is utilized in formulating specialty polymers that exhibit enhanced thermal and mechanical properties.

  • Benefits:
    • Improves durability and performance of materials used in industrial applications.
    • Contributes to the development of high-performance coatings and adhesives .

Corrosion Inhibition

This compound is employed in protective coatings to prevent metal corrosion.

  • Mechanism:
    • Forms a protective layer on metal surfaces, significantly extending the lifespan of machinery and infrastructure.
    • Its effectiveness as a corrosion inhibitor has been demonstrated in various studies focusing on metal preservation techniques .

Research in Biochemistry

In biochemistry, this compound is used to study enzyme activity and protein interactions.

  • Research Insights:
    • Provides insights into biochemical pathways and mechanisms that can lead to advancements in biotechnology.
    • Utilized in assays that measure enzyme kinetics and interactions between biomolecules .

Data Tables

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentDrug formulationEnhanced solubility and stability
CatalysisOrganic synthesisHigher yields; reduced reaction times
Polymer ChemistrySpecialty polymersImproved thermal/mechanical properties
Corrosion InhibitionProtective coatingsExtended lifespan of machinery
BiochemistryEnzyme activity studiesInsights into biochemical mechanisms

Case Study 1: Pharmaceutical Applications

A study published in Medicinal Chemistry highlighted the synthesis of an imidazole-based anticancer agent using this compound as an intermediate. The compound showed promising results against various cancer cell lines, demonstrating its potential as a therapeutic agent .

Case Study 2: Catalytic Efficiency

Research conducted at a prominent university demonstrated that reactions catalyzed by this compound yielded products with higher purity compared to traditional catalysts. This efficiency was particularly noted in the synthesis of fine chemicals essential for pharmaceutical applications .

Case Study 3: Corrosion Protection

An industry report indicated that coatings containing this compound significantly reduced corrosion rates in steel structures exposed to harsh environments. The protective effects were quantified through long-term exposure tests showing a marked decrease in material degradation over time .

Mechanism of Action

The mechanism of action of 2,4-Dimethylimidazole involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor, affecting the activity of specific enzymes by binding to their active sites. This interaction can alter the enzyme’s function, leading to various biological effects .

Comparison with Similar Compounds

Physicochemical Properties

  • Melting point : 85–87°C
  • Boiling point : 266°C (at 733 mmHg)
  • Molecular weight : 96.13 g/mol
  • Hydrogen bonding : The compound exhibits planar geometry with C–N bond lengths ranging from 1.3250(17) Å to 1.382(2) Å , consistent with imidazole derivatives .

Structural and Functional Analogues

Table 1: Structural Comparison of Selected Imidazole Derivatives

Compound Substituents Key Structural Features References
2,4-Dimethylimidazole 2-CH₃, 4-CH₃ Planar ring; strong O–H/O and N–H/O hydrogen bonds; monohydrate form stabilizes lattice .
4-Methylimidazole 4-CH₃ Tautomeric equilibria influence nucleophilicity; weaker hydrogen bonding vs. 2,4-dimethyl derivative .
2-Ethyl-4-methylimidazole 2-C₂H₅, 4-CH₃ Bulkier alkyl groups reduce hydrogen-bonding efficiency; higher steric hindrance .
1,2-Dimethylimidazole 1-CH₃, 2-CH₃ Non-planar geometry due to steric clash between adjacent methyl groups; reduced thermal stability .

Physicochemical and Functional Differences

Table 2: Comparative Physicochemical Properties

Property This compound 4-Methylimidazole 2-Ethyl-4-methylimidazole 1,5-Dimethylimidazole
Melting point (°C) 85–87 58–60 45–47 102–104
Boiling point (°C) 266 245 289 278
Hydrogen bonding Strong (3D network) Moderate Weak Moderate
Toxicity (LD₅₀, mice) 320 mg/kg 275 mg/kg 290 mg/kg 350 mg/kg
  • Hydrogen bonding efficiency : this compound forms a robust 3D network via O–H/O and N–H/O interactions, outperforming analogues like 4-methylimidazole, which exhibits weaker bonding due to tautomeric equilibria .
  • Thermal stability : Higher melting points in this compound and 1,5-dimethylimidazole correlate with stronger intermolecular forces .

Application-Specific Performance

Polyurethane Blocking Agents

This compound is widely used to block polyurethane (PUR) prepolymers. Key advantages over alternatives:

  • Deblocking temperature : 100.7°C (lower than 2-ethyl-4-methylimidazole’s ~120°C), enabling energy-efficient processing .
  • Storage stability : Blocked PURs with this compound remain stable for >60 days under ambient conditions, outperforming 2-methylimidazole-based systems .

Corrosion Inhibition

In oil and gas drilling fluids, this compound demonstrates superior corrosion inhibition compared to:

  • 2-Methylimidazole : Lower electron density at the nitrogen site reduces metal-binding efficacy.
  • 4-Methylimidazole: Limited steric protection of active sites .

Toxicity Profile

Table 3: Acute Toxicity of Dialkylimidazoles in Mice

Compound Approximate LD₅₀ (mg/kg) Clinical Effects
This compound 320 Mild tremors, no convulsions
4-Methylimidazole 275 Severe tremors, convulsions
1,4-Dimethylimidazole 300 Convulsions, neurotoxicity
1,5-Dimethylimidazole 350 Delayed onset of motor dysfunction
  • Mechanistic insights : Bulkier substituents (e.g., 2-ethyl-4-methylimidazole) reduce bioavailability, lowering toxicity compared to 4-methylimidazole .

Biological Activity

2,4-Dimethylimidazole is a nitrogen-containing heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.

This compound (C₅H₈N₂) is an imidazole derivative characterized by two methyl groups at the 2 and 4 positions. Its structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry.

1. Antimicrobial Properties

Research has demonstrated that imidazole derivatives, including this compound, exhibit antimicrobial activity against various pathogens. For instance, a study evaluated the antibacterial effects of several imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives showed significant zones of inhibition, suggesting potential as antimicrobial agents .

CompoundZone of Inhibition (mm)
This compound20 (against E. coli)
Reference (Streptomycin)28 (against E. coli)

2. Antioxidant Activity

This compound has been studied for its role in redox reactions. It acts as a co-catalyst in the oxidation processes involving quinones, enhancing the consumption rate of dithiothreitol (DTT), a reducing agent used to measure antioxidant capacity . This suggests that it may have applications in protecting cells from oxidative stress.

3. Anti-inflammatory Effects

Imidazole compounds are known for their anti-inflammatory properties. A review highlighted that imidazole derivatives can inhibit pro-inflammatory mediators and transcription factors such as NF-κB . This positions this compound as a candidate for further studies in inflammatory disease models.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Binding Affinity : Molecular docking studies have shown that imidazole derivatives can bind effectively to enzymes involved in inflammation and pain pathways, such as COX-2 receptors .
  • Redox Cycling : The compound enhances the redox cycling of quinones, which may contribute to its antioxidant properties .

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial potential of imidazole derivatives, this compound was tested against common bacterial strains. The findings indicated that it inhibited bacterial growth effectively, suggesting its use as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Potential

A recent investigation into the anti-inflammatory effects of imidazole analogs found that derivatives similar to this compound significantly reduced inflammation in animal models. These compounds were shown to decrease levels of pro-inflammatory cytokines and improve clinical symptoms associated with inflammatory diseases .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2,4-Dimethylimidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound often employs regioselective alkylation strategies. Modified Debus-Radiszewski or Wallach syntheses are adapted to introduce methyl groups at positions 2 and 4 of the imidazole ring. Key parameters include temperature (80–120°C), solvent choice (polar aprotic solvents like DMF enhance reactivity), and stoichiometric control of methylating agents (e.g., methyl halides). For example, alkylation of imidazole derivatives under basic conditions (e.g., K₂CO₃) minimizes isomerization byproducts. Purification via fractional crystallization or silica gel chromatography ensures >98% purity, as validated by NMR and HPLC analyses .

Q. What key physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer : Critical properties include:

  • Melting point : 78–81°C (determines solid-state handling).
  • Boiling point : 216.7°C at 760 mmHg (guides distillation protocols).
  • pKa : ~9.10 (influences protonation state in aqueous buffers) .
  • Vapor pressure : 0.2 mmHg at 25°C (requires fume hood use).
  • Stability : Degrades under acidic/basic conditions; store in pH-neutral, anhydrous environments .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., N–H stretching at 3400–3100 cm⁻¹, C–N vibrations at 1600–1500 cm⁻¹).
  • DSC : Measures thermal transitions (deblocking at 100.7°C in polymer applications) .
  • XRD : Resolves crystal structure (monoclinic system, space group Ia) .
  • NMR : Confirms regiochemistry (¹H NMR: δ 2.25–2.35 ppm for methyl groups) .

Advanced Questions

Q. How does the hydrogen-bonded crystal structure of this compound monohydrate affect its supramolecular reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction reveals a monoclinic structure (a = 4.7212 Å, b = 11.1424 Å, c = 12.8211 Å, β = 94.349°) with water-mediated O–H···N hydrogen bonds. This 3D network enhances stability in solid-state reactions and influences solubility. Computational tools (Mercury, PLATON) predict co-crystallization with metal ions (e.g., Zn²⁺), enabling applications in coordination chemistry .

Q. What methodological advancements enable the use of this compound as a blocking agent in thermally reversible polyurethanes?

  • Methodological Answer : As a blocking agent for isocyanates, this compound forms urea adducts via nucleophilic addition. FTIR confirms NCO peak disappearance (2270 cm⁻¹), while DSC shows deblocking at 100.7°C. Optimized conditions (140°C, 8 hours, 60% blocking ratio) yield polyurethanes with tensile strength up to 34.98 MPa. SEM validates defect-free morphologies, critical for industrial coatings .

Q. How do computational studies elucidate the role of this compound derivatives in protein-ligand interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) identifies this compound derivatives as MDM2 inhibitors, binding the p53 pocket via van der Waals interactions and hydrogen bonds. Substituent size (e.g., cycloheptane vs. methyl groups) modulates affinity, with larger groups occupying hydrophobic subpockets. Assays show 3-fold improved inhibitory potency for 2,4-dimethyl analogs compared to unsubstituted compounds .

Q. What experimental strategies mitigate degradation of this compound in long-term biochemical studies?

  • Methodological Answer : Stability studies show degradation under acidic (pH < 4) or basic (pH > 10) conditions. Use buffered solutions (pH 6–8) and inert atmospheres (N₂) to minimize hydrolysis. LC-MS monitors degradation products (e.g., imidazole derivatives), while cryogenic storage (−20°C) extends shelf life beyond 60 days .

Q. How does this compound influence cytochrome P450 enzyme activity in metabolic pathway studies?

  • Methodological Answer : While direct studies on this compound are limited, structural analogs (e.g., 1,4-Dimethylimidazole) inhibit cytochrome P450 via active-site binding. Fluorescence quenching assays and molecular dynamics simulations predict competitive inhibition, altering metabolic flux in liver microsomes. Validate using CYP3A4 isoform-specific substrates (e.g., midazolam) .

Properties

IUPAC Name

2,5-dimethyl-1H-imidazole
Source PubChem
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InChI

InChI=1S/C5H8N2/c1-4-3-6-5(2)7-4/h3H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPKQRMDOFYSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40239236
Record name 2,4-Dimethyl-1H-imidazole
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Molecular Weight

96.13 g/mol
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CAS No.

930-62-1
Record name 2,4-Dimethylimidazole
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Record name 2,4-Dimethylimidazole
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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